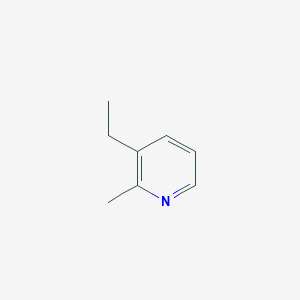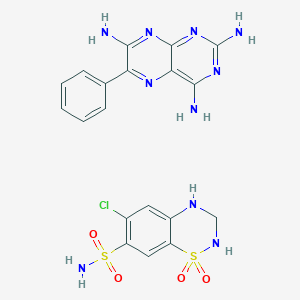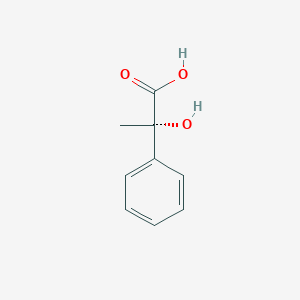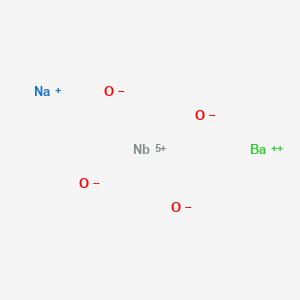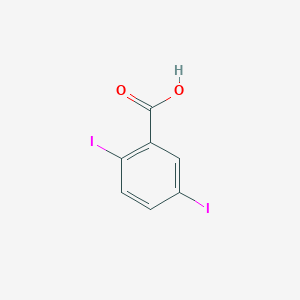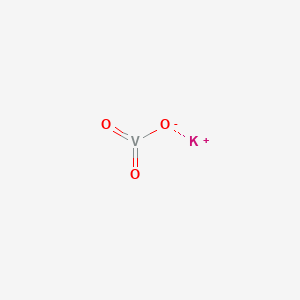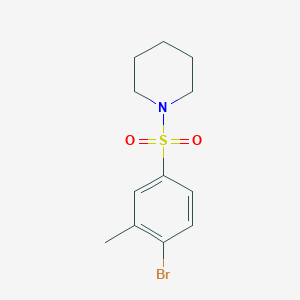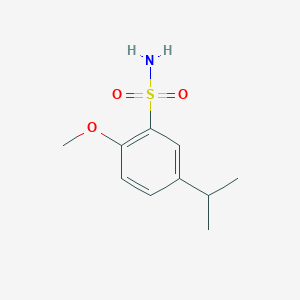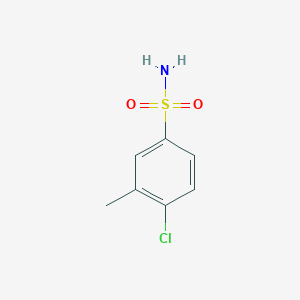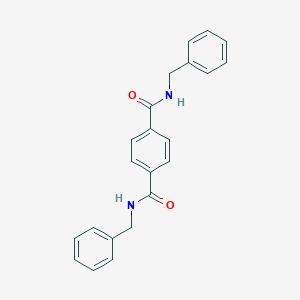
Calcium;oxido(oxo)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;oxido(oxo)borane is a useful research compound. Its molecular formula is BCaHO2 and its molecular weight is 83.90 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stoichiometric and Catalytic Reactivity
Research has explored the reactivity of primary amine-borane with calcium complexes, leading to the formation of primary amidoborane complexes. These complexes exhibit catalytic dehydrocoupling reactions, although with some limitations due to the formation of various boron-containing products. This study contributes to understanding the stoichiometric and catalytic behaviors of calcium silylamides in reactions with boron-containing compounds (Bellham, Hill, & Kociok‐Köhn, 2014).
Wastewater Treatment
Innovative methods for treating boron-contaminated wastewater have been developed, such as the chemical oxo-precipitation process within a fluidized-bed crystallizer, which transforms boric acid to perborate anions precipitated with calcium salt. This process has shown efficiency in reclaiming boron as calcium perborate pellets, highlighting a sustainable approach to managing boron in wastewater (Vu Xuan-Tung et al., 2018).
Energy Materials and Hydrogen Storage
Metal boranes, including those with calcium, have been identified for their potential applications as 'energy materials.' They serve roles in ion-conductors for batteries, hydrogen storage materials, and even as rocket fuels. This highlights the versatility and potential of boron-hydrogen compounds in energy-related applications (Hansen et al., 2016).
Green Catalysis
Research into the interstitial modification of palladium nanoparticles with boron atoms has opened new avenues for green catalysis. These modified catalysts demonstrate ultra-selectivity in hydrogenation reactions, offering a safer and more efficient alternative to traditional Lindlar catalysts, which contain toxic lead (Chan et al., 2014).
Safety and Hazards
Calcium oxide, a compound related to calcium;oxido(oxo)borane, is known to cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Zukünftige Richtungen
The use of oxazaborolidine catalysts generated in situ from chiral lactam alcohols and borane for the reduction of a variety of ketones has been extensively studied . This area of chemistry has received considerable attention and is expected to continue to grow due to its potential in homogeneous catalysis .
Wirkmechanismus
- Calcium : Calcium plays a crucial role in various physiological processes. It is essential for muscle contraction, nerve transmission, blood clotting, and maintaining bone health. More than 500 human proteins are known to bind or transport calcium .
- Boron Compounds : The mode of action for boron compounds can vary significantly depending on the specific compound. Boranes, in particular, are known for their Lewis acid properties, which allow them to participate in various organic transformations . However, their interaction with cellular targets remains less explored.
- Calcium : Calcium is absorbed from the gastrointestinal tract, primarily as calcium salts (e.g., carbonate, phosphate). It is essential for bone health and overall homeostasis. Seniors absorb calcium lactate, gluconate, and citrate better, especially when taken with food .
Target of Action
Mode of Action
Pharmacokinetics
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Calcium oxido(oxo)borane can be achieved through the reaction of Calcium borohydride and Oxygen gas.", "Starting Materials": [ "Calcium borohydride", "Oxygen gas" ], "Reaction": [ "Step 1: Calcium borohydride is taken in a reaction vessel.", "Step 2: Oxygen gas is passed through the reaction vessel containing Calcium borohydride.", "Step 3: The reaction vessel is heated to a temperature of 300-400°C.", "Step 4: The reaction between Calcium borohydride and Oxygen gas leads to the formation of Calcium oxido(oxo)borane.", "Step 5: The product is then cooled and collected for further purification." ] } | |
CAS-Nummer |
13701-64-9 |
Molekularformel |
BCaHO2 |
Molekulargewicht |
83.90 g/mol |
IUPAC-Name |
calcium;oxido(oxo)borane |
InChI |
InChI=1S/BHO2.Ca/c2-1-3;/h2H; |
InChI-Schlüssel |
UAWBNUPIWGYOPL-UHFFFAOYSA-N |
SMILES |
B(=O)[O-].B(=O)[O-].[Ca+2] |
Kanonische SMILES |
B(=O)O.[Ca] |
| 13701-64-9 | |
Physikalische Beschreibung |
DryPowder; Liquid; OtherSolid |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



